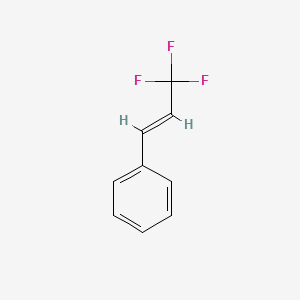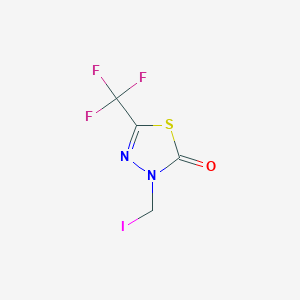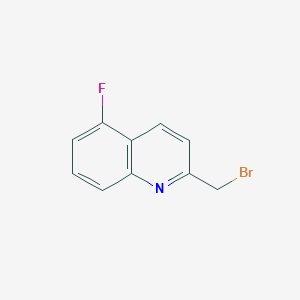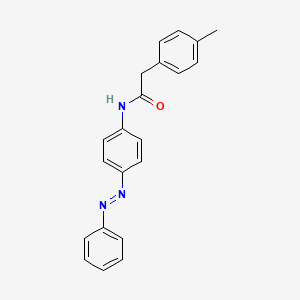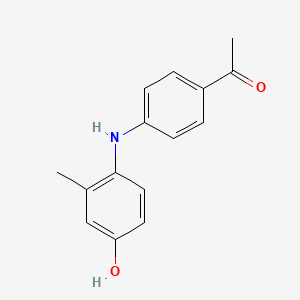![molecular formula C14H13N5O2 B14136079 3-[7-(4-Aminophenyl)[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]propanoic acid CAS No. 1119499-75-0](/img/structure/B14136079.png)
3-[7-(4-Aminophenyl)[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]propanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-[7-(4-Aminophenyl)[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]propanoic acid is a heterocyclic compound that features a triazolo-pyrimidine core. This compound is of significant interest due to its potential applications in medicinal chemistry and pharmaceutical research. The presence of the triazole and pyrimidine rings in its structure contributes to its unique chemical properties and biological activities.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-[7-(4-Aminophenyl)[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]propanoic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 4-aminobenzonitrile with hydrazine hydrate to form 4-aminophenylhydrazine. This intermediate is then reacted with ethyl acetoacetate to form the triazolo-pyrimidine core.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis systems to ensure high yield and purity. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to maximize efficiency and minimize by-products .
化学反応の分析
Types of Reactions
3-[7-(4-Aminophenyl)[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]propanoic acid can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The triazole ring can be reduced under specific conditions.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Electrophilic substitution reactions often use reagents like bromine or chlorine in the presence of a catalyst.
Major Products
The major products formed from these reactions include various substituted derivatives of the original compound, which can have different biological activities and properties .
科学的研究の応用
3-[7-(4-Aminophenyl)[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]propanoic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic effects, including anticancer, antimicrobial, and anti-inflammatory activities.
Industry: Utilized in the development of new materials with specific properties.
作用機序
The mechanism of action of 3-[7-(4-Aminophenyl)[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]propanoic acid involves its interaction with specific molecular targets. The triazolo-pyrimidine core can bind to enzymes and receptors, inhibiting their activity. This compound may also interfere with cellular signaling pathways, leading to its observed biological effects .
類似化合物との比較
Similar Compounds
1,2,4-Triazolo[3,4-b][1,3,4]thiadiazines: Known for their diverse pharmacological activities.
1,2,4-Triazolo[1,5-a]pyridines: Exhibits numerous biological activities, including acting as enzyme inhibitors.
Tris[1,2,4]triazolo[1,3,5]triazines: Utilized in the development of new materials and pharmaceuticals.
Uniqueness
3-[7-(4-Aminophenyl)[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]propanoic acid is unique due to its specific structure, which combines the triazole and pyrimidine rings with an amino group and a propanoic acid moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and development .
特性
CAS番号 |
1119499-75-0 |
|---|---|
分子式 |
C14H13N5O2 |
分子量 |
283.29 g/mol |
IUPAC名 |
3-[7-(4-aminophenyl)-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]propanoic acid |
InChI |
InChI=1S/C14H13N5O2/c15-10-3-1-9(2-4-10)11-7-8-16-14-17-12(18-19(11)14)5-6-13(20)21/h1-4,7-8H,5-6,15H2,(H,20,21) |
InChIキー |
UFRDAHSABKRMPT-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=CC=C1C2=CC=NC3=NC(=NN23)CCC(=O)O)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


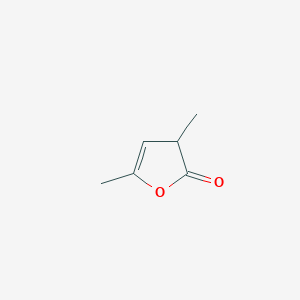
![N-[4-(4-Chlorophenyl)-5-methyl-1H-pyrazol-3-yl]-N-(2-phenylethyl)thiourea](/img/structure/B14136006.png)
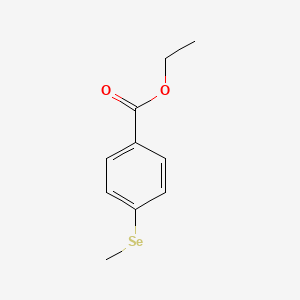
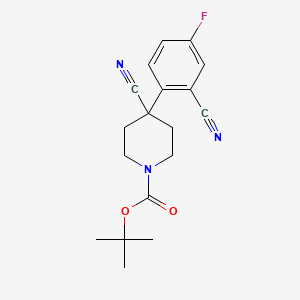

![5-Isopropoxy-1,3-dimethyl-6-nitro-1H-benzo[d]imidazol-2(3H)-one](/img/structure/B14136027.png)
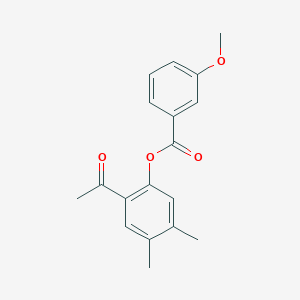
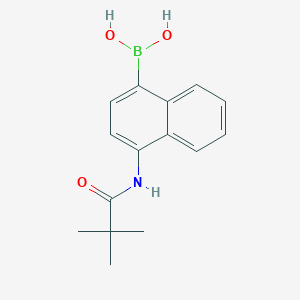
![3-(4-Methylphenyl)benzo[F]quinazoline](/img/structure/B14136048.png)
